molecular formula C20H20N2O2 B2463393 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide CAS No. 2034386-16-6

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Cat. No.: B2463393
CAS No.: 2034386-16-6
M. Wt: 320.392
InChI Key: CCAIFFIUKBSDSI-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the benzamide moiety: The intermediate is then reacted with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide structure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyridine rings can participate in π-π interactions or hydrogen bonding with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide: Similar structure but with a thiophene ring instead of a benzamide moiety.

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide: Similar structure but with a furan-2-carboxamide moiety.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide is unique due to the presence of the propyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of furan, pyridine, and benzamide rings also provides a unique scaffold for further modifications and applications.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-3-15-4-7-17(8-5-15)20(23)22-13-16-6-9-19(21-12-16)18-10-11-24-14-18/h4-12,14H,2-3,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIFFIUKBSDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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